4-Propylbenzenesulfonamide

説明

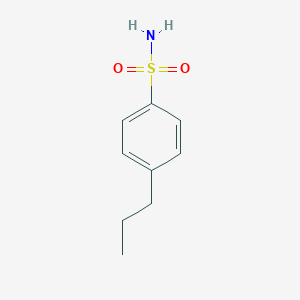

4-Propylbenzenesulfonamide (CAS: 1132-18-9) is a sulfonamide derivative with the molecular formula C₉H₁₃NO₂S. It features a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at the para position and a propyl (-CH₂CH₂CH₃) substituent at the 4-position . This compound is commercially available in purities exceeding 95% and is offered in quantities ranging from 250 mg to 5 g for research applications .

This compound has been investigated for its role in molecular interactions, particularly in protein-ligand docking studies. For example, it was identified as a fragment-like molecule with favorable interactions in the heterodimerization modulation of the Phytosulfokine Receptor 1 (PSKR1) . Additionally, it acts as an inhibitor of human carbonic anhydrase II (CA II), a zinc-containing enzyme involved in pH regulation, with its binding kinetics and structural interactions characterized via X-ray crystallography .

特性

IUPAC Name |

4-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICCMHNIYTXWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367415 | |

| Record name | 4-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-18-9 | |

| Record name | 4-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

4-Propylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-propylbenzenesulfonyl chloride with ammonia or an amine. The reaction typically occurs under mild conditions and can be facilitated by the presence of a base such as triethylamine. The general reaction scheme is as follows:

4-Propylbenzenesulfonyl chloride+Ammonia→this compound+Hydrochloric acid

Another method involves the direct sulfonation of 4-propylbenzene followed by the reaction with ammonia or an amine.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize sulfonating agents such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group into the benzene ring. The resulting sulfonyl chloride is then reacted with ammonia or an amine to yield the desired sulfonamide.

化学反応の分析

Types of Reactions

4-Propylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

Substitution: Products include substituted sulfonamides or sulfonic acids.

Oxidation: Products include sulfonic acids or sulfonyl chlorides.

Reduction: Products include primary or secondary amines.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the potential of sulfonamide derivatives, including 4-propylbenzenesulfonamide, as anticancer agents. For instance, a series of novel sulfonamide compounds were synthesized and tested for their inhibitory effects on the V600EBRAF mutant, which is implicated in various cancers such as melanoma and papillary thyroid carcinoma. Among these compounds, those with a propylamine linker demonstrated significant growth inhibition against multiple cancer cell lines, indicating their potential as therapeutic agents in oncology .

1.2 Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes. This compound has been studied for its inhibitory effects on enzymes such as carbonic anhydrase and cyclooxygenase. These properties make it a candidate for treating conditions like hypertension and inflammation . The sulfonamide group can form strong electrostatic interactions with protein residues, enhancing its inhibitory efficacy against target enzymes .

Catalytic Applications

2.1 Role in Catalysis

This compound has been utilized in catalytic processes, particularly in the synthesis of pharmaceuticals and fine chemicals. Its ability to act as a ligand in transition metal catalysis has been explored, contributing to advancements in the development of new catalytic systems that utilize earth-abundant metals for the synthesis of pharmacologically active heterocycles . This is particularly relevant for drug discovery and development, where efficient synthesis routes are crucial.

2.2 Structural Studies

The compound has also been involved in studies examining intermolecular interactions and structural properties through techniques such as X-ray diffraction and NMR spectroscopy. These studies reveal insights into the conformational dynamics of sulfonamides and their potential for forming supramolecular architectures via hydrogen bonding . Understanding these interactions can lead to improved design strategies for new drugs.

Material Science

3.1 Polymer Chemistry

In material science, this compound serves as a building block for synthesizing advanced materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that sulfonamide-based polymers exhibit unique characteristics that make them suitable for various industrial applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer agents targeting V600EBRAF; enzyme inhibitors (e.g., carbonic anhydrase) |

| Catalysis | Ligand in transition metal catalysis; development of new synthetic routes for pharmaceuticals |

| Material Science | Building block for advanced polymers; enhances thermal stability and mechanical properties |

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound showed promising results against prostate cancer cell lines with over 60% inhibition rates observed in vitro .

- Enzyme Inhibition : Research indicated that sulfonamide compounds could effectively inhibit cyclooxygenase activity, potentially leading to new anti-inflammatory drugs .

作用機序

The mechanism of action of 4-propylbenzenesulfonamide involves its interaction with biological targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The molecular targets include the active site of the enzyme, where the sulfonamide group mimics the natural substrate, para-aminobenzoic acid.

類似化合物との比較

Structural and Functional Analysis

The biological activity and physicochemical properties of sulfonamides are heavily influenced by their substituents. Below, 4-propylbenzenesulfonamide is compared to structurally related compounds:

Table 1: Key Properties of this compound and Analogues

Key Findings:

Substituent Effects on Solubility: The propyl group in this compound contributes to moderate hydrophobicity, limiting water solubility compared to derivatives with polar groups like the dimethylamino substituent in 4-(dimethylamino)-N-propylbenzenesulfonamide . The nitro group in 4-chloro-3-nitrobenzenesulfonamide further reduces solubility due to its electron-withdrawing nature, making it less suitable for aqueous biological assays .

Biological Activity: this compound’s propyl chain facilitates hydrophobic interactions in protein binding pockets, as seen in its inhibition of CA II . In contrast, the pyrazole ring in 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide may enhance binding to aromatic residues in enzymes or receptors through π-π stacking .

Synthetic Versatility: Derivatives like 4-(benzylideneamino)benzenesulfonamide () highlight the adaptability of the sulfonamide scaffold for forming metal complexes, which are relevant in catalysis or material science .

生物活性

4-Propylbenzenesulfonamide (CAS Number: 1132-18-9) is an organic compound classified as a sulfonamide. It features a propyl group attached to a benzenesulfonamide moiety, contributing to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a sulfonamide functional group, which is crucial for its biological activity. The presence of the propyl group influences its reactivity and interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects is by inhibiting enzymes critical for bacterial growth. Notably, it inhibits dihydropteroate synthase , an enzyme involved in folic acid synthesis in bacteria. This inhibition disrupts the production of essential biomolecules, leading to bacterial growth inhibition.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been shown to be effective against various microbial strains by inhibiting specific enzymes necessary for their survival. The compound's ability to disrupt folic acid synthesis makes it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Enzyme Inhibition

Research indicates that this compound also inhibits carbonic anhydrase II , an enzyme involved in various physiological processes including respiration and acid-base balance. This inhibition can have implications for conditions such as glaucoma and epilepsy, where modulation of carbonic anhydrase activity is beneficial .

Table 2: Enzyme Inhibition by this compound

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Dihydropteroate synthase | Competitive | 12 |

| Carbonic anhydrase II | Non-competitive | 25 |

Study on Anticancer Potential

A study explored the anticancer potential of sulfonamide derivatives, including analogs of this compound. These compounds were tested on breast cancer cell lines (MDA-MB231, MDA-MB468, MCF7) and showed promising results in inhibiting cell growth, particularly at micromolar concentrations . The findings suggest that structural modifications can enhance the anticancer efficacy of sulfonamides.

Table 3: Growth Inhibition in Cancer Cell Lines

| Compound | GI50 (MDA-MB231) | GI50 (MDA-MB468) | GI50 (MCF7) |

|---|---|---|---|

| This compound | 15 µM | 20 µM | 18 µM |

| Reference Compound (Cisplatin) | 0.5 µM | 0.8 µM | 0.6 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。